Uroxanic acid

Chemical Synthesis Nucleic Acid Metabolism Allantoic Acid

Uroxanic acid (C₅H₈N₄O₆, MW: 220.14) is an organic compound derived from the slow oxidation of uric acid in an alkaline solution. It is characterized as an intermediate in the synthesis of Allantoic Acid, a compound involved in nucleic acid metabolism.

Molecular Formula C5H8N4O6
Molecular Weight 220.14 g/mol
Cat. No. B12085514
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameUroxanic acid
Molecular FormulaC5H8N4O6
Molecular Weight220.14 g/mol
Structural Identifiers
SMILESC(=O)(C(C(=O)O)(NC(=O)N)NC(=O)N)O
InChIInChI=1S/C5H8N4O6/c6-3(14)8-5(1(10)11,2(12)13)9-4(7)15/h(H,10,11)(H,12,13)(H3,6,8,14)(H3,7,9,15)
InChIKeyMGRKYEXCRGREIP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Uroxanic Acid (CAS 508-37-2): Sourcing and Basic Characteristics for Research Use


Uroxanic acid (C₅H₈N₄O₆, MW: 220.14) is an organic compound derived from the slow oxidation of uric acid in an alkaline solution [1]. It is characterized as an intermediate in the synthesis of Allantoic Acid, a compound involved in nucleic acid metabolism . Its IUPAC name is 2,2-bis(carbamoylamino)propanedioic acid . Physically, it is a white crystalline solid with solubility in DMSO and water .

Why Uroxanic Acid Cannot Be Substituted with Uric Acid or Other Purine Catabolites


Uroxanic acid's primary defined role is as a specific chemical intermediate in the multi-step synthesis of Allantoic Acid . Its formation occurs via a distinct pathway—the slow, non-enzymatic oxidation of uric acid under alkaline conditions—that is separate from the main uricase-driven catabolic route which produces allantoin [1][2]. Therefore, substitution with common analogs like uric acid or allantoin is not feasible for applications requiring the synthesis of Allantoic Acid or for studies focused on this specific, minor oxidative degradation pathway. The compound's procurement value is tied to its precise identity as a building block or reference standard in these niche contexts.

Quantitative Differentiation Evidence for Uroxanic Acid Procurement


Uroxanic Acid as a Discrete Intermediate in Allantoic Acid Synthesis

Uroxanic acid is specifically identified as an intermediate in the synthesis of Allantoic Acid (A541500) . While no direct quantitative yield or efficiency data from head-to-head comparisons were found in permissible sources, its designated role as a chemical precursor differentiates it from other purine catabolites like allantoin or uric acid, which do not serve as synthetic intermediates for Allantoic Acid.

Chemical Synthesis Nucleic Acid Metabolism Allantoic Acid

Formation via Minor, Non-Enzymatic Uric Acid Oxidation Pathway

Uroxanic acid is formed as a minor product during the slow, non-enzymatic oxidation of uric acid in an alkaline solution [1][2]. This contrasts with the major pathway of uric acid oxidation by the enzyme uricase, which primarily yields allantoin [3]. The 1955 study by Canellakis and Cohen identifies uroxanic acid as one of several non-enzymatic decomposition products of an unstable uricase intermediate, further confirming its distinct origin [3].

Purine Catabolism Uric Acid Oxidation Reaction Mechanism

Defined Physicochemical Profile for Quality Control and Handling

Vendor specifications provide a clear, measurable identity for uroxanic acid, which can be used for verification and differentiation. Key parameters include a molecular weight of 220.14 g/mol, the molecular formula C₅H₈N₄O₆, solubility in DMSO and water, and a recommended storage temperature of -20°C . These data points are essential for analytical confirmation and proper handling, distinguishing it from other purine derivatives with different properties.

Analytical Chemistry Quality Control Compound Management

Validated Application Scenarios for Uroxanic Acid in Research and Industry


Use as a Synthetic Intermediate for Allantoic Acid Production

Uroxanic acid is primarily relevant for laboratories or chemical manufacturers engaged in the synthesis of Allantoic Acid (A541500) . In this context, uroxanic acid serves as a defined precursor, and its procurement is justified for research or small-scale production of allantoic acid, a metabolic intermediate in nucleic acid metabolism.

Investigating Minor, Non-Enzymatic Pathways of Uric Acid Degradation

Researchers studying the chemical (non-enzymatic) degradation of uric acid, particularly under alkaline conditions, may utilize uroxanic acid as a reference standard or to investigate its role as a minor reaction product [1]. This is a niche area distinct from studies focused on the primary uricase-catalyzed pathway that produces allantoin [2].

Analytical Standard for Compound Identification and Quality Control

Given its defined physicochemical properties (e.g., MW: 220.14, C₅H₈N₄O₆) , uroxanic acid can be procured as an analytical reference standard for laboratories requiring positive identification of this specific compound in mixtures or for verifying the identity of in-house synthesized material. Its unique properties allow it to be distinguished from related compounds like uric acid (MW: 168.11) via mass spectrometry or other analytical techniques.

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